Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate

Medicinal Chemistry Peptide Synthesis Protecting Group Strategy

Researchers targeting cholesterol biosynthesis or CNS programs often face supply bottlenecks for rigid, orthogonally protected spirocyclic intermediates. This 5-azaspiro[2.5]octane building block resolves that gap: • Boc-protected amine enables seamless solid-phase peptide coupling and late-stage diversification after spirocycle construction • 8-Oxo carbonyl provides a reactive handle for reductive amination, Grignard additions, and parallel library synthesis • Compact MW (225.28) and favorable cLogP (0.9) suit CNS drug candidate profiling and fragment-based lead generation Supplied with full analytical characterization (NMR, HPLC) for procurement confidence.

Molecular Formula C12H19NO3
Molecular Weight 225.288
CAS No. 143306-64-3
Cat. No. B597749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
CAS143306-64-3
Molecular FormulaC12H19NO3
Molecular Weight225.288
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=O)C2(C1)CC2
InChIInChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-4-9(14)12(8-13)5-6-12/h4-8H2,1-3H3
InChIKeyIEHDYRJCLKTFQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

143306-64-3: Compound Overview


Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate (CAS 143306-64-3) is a spirocyclic building block belonging to the azaspiro[2.5]octane class, characterized by a rigid, three-dimensional scaffold comprising a piperidine ring fused via a spiro junction to a cyclopropane unit, and featuring a tert-butyl carbamate (Boc) protecting group [1]. The compound serves as a versatile intermediate in medicinal chemistry, particularly for the construction of conformationally constrained analogs and the development of 2,3-oxidosqualene cyclase inhibitors . Its molecular formula is C12H19NO3, with a molecular weight of 225.28 g/mol and a calculated XLogP3-AA of 0.9 [1].

1
Workflow Boc-protected spirocyclic building block for multistep synthesis
2
Selection Logic Rigid azaspiro[2.5]octane core for conformationally constrained analog design
3
Use Context Medicinal chemistry intermediate for OSC inhibitor and fragment library research

143306-64-3 Differentiation from Analogs


Within the azaspiro[2.5]octane chemical space, subtle structural variations yield divergent physicochemical and reactivity profiles that preclude simple interchangeability. The tert-butyl carbamate (Boc) protecting group of 143306-64-3 imparts distinct stability and orthogonal deprotection conditions compared to benzyl carbamate (Cbz) analogs , while the absence of additional polar functionality differentiates it from hydroxymethyl-substituted derivatives that exhibit higher molecular weight and altered lipophilicity . The specific 5-aza-8-oxo substitution pattern—rather than alternative spiro ring sizes (e.g., azaspiro[3.3]heptanes) or alternative carbonyl positioning—directly governs conformational rigidity and downstream reactivity in multistep synthetic sequences . These distinctions are quantitatively captured in the following evidence dimensions.

! Cbz-protected analog (CAS 1232542-21-0) requires hydrogenolysis, limiting functional group compatibility compared to acid-labile Boc.
! Hydroxymethyl-substituted derivatives (CAS 2387600-81-7) introduce higher molecular weight and altered lipophilicity, shifting fragment-likeness.
! Alternative spiro ring sizes (e.g., azaspiro[3.3]heptanes) present different exit vectors and conformational sampling, which may not transfer to [2.5]-scaffold SAR.

143306-64-3 Differentiation Evidence


Boc vs. Cbz Protecting Group Orthogonality

The tert-butyl carbamate (Boc) group of 143306-64-3 exhibits acid-labile deprotection kinetics (t1/2 < 10 min in 50% TFA/CH2Cl2) whereas the benzyl carbamate (Cbz) analog (CAS 1232542-21-0) requires hydrogenolysis conditions incompatible with many functional groups [1]. This orthogonality enables selective amine unmasking in sequences containing multiple protected nitrogen centers.

Boc vs. Cbz Orthogonality
Head-to-head
Boc: Acid-labile (t1/2 <10 min in TFA/CH2Cl2)
Cbz: Hydrogenolysis (H2, Pd/C)
Supports orthogonal deprotection workflow selection
Greene & Wuts, 2007; peptide synthesis protocol context
Medicinal Chemistry Peptide Synthesis Protecting Group Strategy

Lipophilicity: Boc vs. Cbz LogP Difference

The tert-butyl carbamate (Boc) derivative 143306-64-3 exhibits a computed XLogP3-AA of 0.9 [1], whereas the benzyl carbamate (Cbz) analog (CAS 1232542-21-0) is predicted to have a higher logP due to the additional phenyl ring . This lower lipophilicity of 143306-64-3 may confer superior aqueous solubility and reduced plasma protein binding in early-stage screening cascades.

Lipophilicity Difference
Computed
ΔLogP ≈ −0.8
Boc: XLogP3-AA 0.9; Cbz: ~1.7
Boc derivative provides a more polar core for early-stage screening
XLogP3-AA algorithm; analog calculation context
Physicochemical Property Prediction Medicinal Chemistry ADME

Molecular Weight Advantage for Fragment-Based Design

143306-64-3 possesses a molecular weight of 225.28 g/mol [1], which is ~34 Da lower than the hydroxymethyl-substituted analog tert-butyl 2-(hydroxymethyl)-8-oxo-5-azaspiro[2.5]octane-5-carboxylate (MW = 255.31 g/mol) . This lower MW positions 143306-64-3 as a more compact fragment-sized core for library enumeration, providing greater scope for subsequent functionalization while maintaining favorable ligand efficiency metrics.

Molecular Weight Advantage
Head-to-head
225.28 g/mol vs. 255.31 g/mol
ΔMW = −30.03 (12% lower)
Lighter core supports broader fragment enumeration
C12H19NO3 vs C13H21NO4; PubChem exact mass
Fragment-Based Drug Discovery Lead Optimization Chemical Biology

Conformational Rigidity: [2.5] vs. [3.3] Spiro Scaffold

The azaspiro[2.5]octane scaffold of 143306-64-3 imposes a distinct conformational constraint compared to smaller azaspiro[3.3]heptane systems . The fused cyclopropane ring in the [2.5] system reduces the number of accessible low-energy conformations relative to a saturated piperidine ring, while the [3.3] system (e.g., tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate) presents a different spatial orientation of the nitrogen atom and carbonyl groups, potentially altering binding interactions in target proteins.

Scaffold Rigidity
Class-level
[2.5] vs. [3.3] spiro topology; distinct exit vectors and low-energy conformations
Scaffold geometry may significantly alter binding interactions
Data to verify; no X-ray or computational study cited
Conformational Analysis Structure-Based Drug Design Medicinal Chemistry

Purity and Analytical Characterization Advantage

Multiple vendors supply 143306-64-3 with a minimum purity specification of 98% as determined by HPLC, with supporting analytical data (NMR, HPLC, GC) available upon request . This level of characterization ensures reproducibility in downstream synthetic applications. In contrast, some specialized spirocyclic analogs (e.g., the dicarboxylate derivative CAS 2387598-23-2) are less commonly offered with full analytical certification, potentially requiring additional in-house purification .

Purity & Characterization
Specification review
98% HPLC; NMR/HPLC/GC data available vs. 95% or unspecified analogs
Higher specification may reduce downstream purification needs
Vendor-reported; batch-specific verification recommended
Quality Control Analytical Chemistry Procurement

143306-64-3 Application Scenarios


2,3-Oxidosqualene Cyclase Inhibitor Synthesis

143306-64-3 is explicitly employed as a reagent in the synthesis of 2,3-oxidosqualene cyclase inhibitors [1][2]. The spirocyclic scaffold provides the required conformational constraint for binding to the OSC active site, and the Boc-protected amine allows for late-stage diversification after spirocycle construction. Researchers targeting cholesterol biosynthesis or related pathways should prioritize this intermediate over Cbz-protected analogs due to the orthogonal deprotection compatibility with other functional groups present in advanced OSC inhibitor candidates.

Conformationally Constrained Peptidomimetics

The rigid 5-azaspiro[2.5]octane core of 143306-64-3 serves as a privileged scaffold for introducing conformational constraint into peptidomimetic backbones [1]. The Boc protecting group is standard in peptide synthesis, enabling seamless incorporation into solid-phase or solution-phase sequences. Its lower molecular weight and lipophilicity compared to Cbz analogs [2] make it a more attractive starting point for fragment-based lead generation programs targeting protein-protein interactions.

Spirocyclic Library for Fragment Screening

Given its compact molecular weight (225.28 g/mol) [1] and availability in high purity (≥98%) with full analytical characterization [2], 143306-64-3 is an ideal core for the parallel synthesis of spirocyclic compound libraries. The 8-oxo group provides a reactive handle for further derivatization (e.g., reductive amination, Grignard addition), while the Boc group can be removed to reveal a secondary amine for additional diversification. This compound is preferred over hydroxymethyl-substituted analogs (MW 255.31) when a lighter, more versatile core is required.

CNS-Penetrant Therapeutics Development

Azaspiro[2.5]octane scaffolds have been identified as attractive chemotypes for CNS and oncology programs due to their favorable physicochemical properties [1]. The moderate computed logP of 143306-64-3 (XLogP3-AA = 0.9) [2] falls within the optimal range for CNS drug candidates (typically 1–3), and its low molecular weight (225.28 g/mol) and spirocyclic rigidity may contribute to improved brain exposure compared to more flexible or larger scaffolds. Researchers developing CNS-penetrant M4 muscarinic receptor antagonists or related targets should consider this building block for early-stage SAR exploration.

Application
Selection Property
Validation Focus
OSC Inhibitor Research
Boc-amine orthogonal deprotection
Conformational constraint fit for OSC active site
Peptidomimetic Design
Rigid [2.5] spiro core
Solid-phase Boc-strategy compatibility
Fragment Library Enumeration
Compact MW and high purity
8-oxo handle for derivatization scope
CNS Chemotype Exploration
Moderate computed logP and low MW
Spirocyclic rigidity and brain exposure model review

Technical Documentation Hub

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